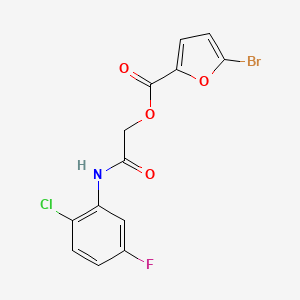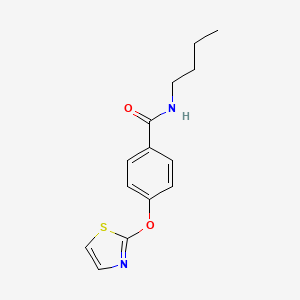
N-butyl-4-(thiazol-2-yloxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Benzamides are a class of compounds containing a benzamide moiety, which is a benzene ring connected to an amide group .
Synthesis Analysis
The synthesis of thiazole and benzamide derivatives often involves the reaction of appropriate precursors under specific conditions . The exact method would depend on the specific substituents present in the final compound.Molecular Structure Analysis
Thiazoles have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzamides consist of a benzene ring connected to an amide group .Chemical Reactions Analysis
The chemical reactions involving thiazole and benzamide derivatives can be quite diverse, depending on the specific substituents present in the compound .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of a specific thiazole or benzamide derivative would depend on its exact structure .Scientific Research Applications
Antimicrobial Activity
N-butyl-4-(thiazol-2-yloxy)benzamide and its derivatives have been studied for their antimicrobial properties. For instance, a study synthesized a series of thiazole derivatives, including compounds related to this compound, to assess their antimicrobial efficacy. Some of these synthesized molecules demonstrated potent antimicrobial activity against various pathogenic strains, surpassing the effectiveness of reference drugs, particularly against Gram-positive bacterial strains (D. Bikobo et al., 2017).
Chemical Synthesis and Material Science
This compound is involved in the synthesis of complex molecules and materials. A study reported the TEMPO-catalyzed electrochemical C–H thiolation as a method to synthesize benzothiazoles and thiazolopyridines from thioamides, showcasing the role of thiazole derivatives in the development of pharmaceuticals and organic materials (Xiang-Yang Qian et al., 2017).
Anticancer Activity
Research into this compound derivatives has also extended into the anticancer domain. Microwave-assisted synthesis of thiadiazole and benzamide hybrids has led to compounds with significant anticancer activity against various cancer cell lines, demonstrating the potential of thiazole derivatives in cancer treatment (S. Tiwari et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives, closely related to this compound, have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. These studies reveal the potential of thiazole compounds in protecting metals against corrosion, which is crucial for industrial applications (Zhiyong Hu et al., 2016).
Mechanism of Action
Target of Action
N-butyl-4-(thiazol-2-yloxy)benzamide, also known as N-butyl-4-(1,3-thiazol-2-yloxy)benzamide, is a synthetic compound that has been studied for its potential biological activities Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to display potent antibacterial activity against both gram-negative and gram-positive bacteria . These compounds often work by interacting with bacterial cells, leading to changes that inhibit their growth .
Biochemical Pathways
Similar compounds have been found to affect bacterial cell membranes, creating pores and leading to cell death .
Result of Action
Similar compounds have been found to exhibit antibacterial activity, suggesting that this compound may also have potential in this area .
Future Directions
properties
IUPAC Name |
N-butyl-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-3-8-15-13(17)11-4-6-12(7-5-11)18-14-16-9-10-19-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZKQMXUANUGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

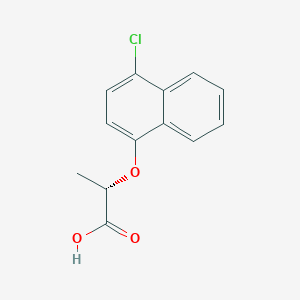
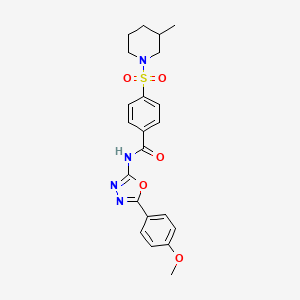
![6-[(3-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2427313.png)

![[3-(2,2-Dimethylpropoxy)phenyl]methanol](/img/structure/B2427316.png)
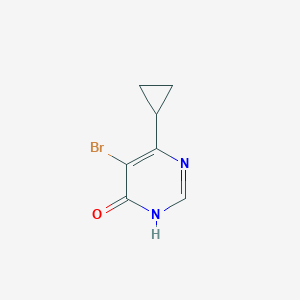
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2427322.png)
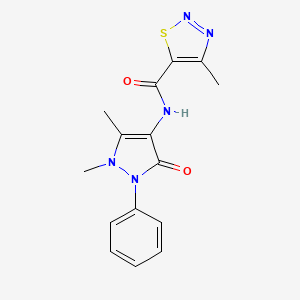
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B2427325.png)
![1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2427326.png)
![ethyl 1'-ethyl-3',5'-dimethyl-1'H,2H-[3,4'-bipyrazole]-5-carboxylate](/img/structure/B2427330.png)

